

Application Note: Extraction and Purification of cis-Melilotoside from Melilotus Species

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Compound of Interest					
Compound Name:	cis-Melilotoside				
Cat. No.:	B15592160	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melilotus species, commonly known as sweet clover, are a source of various bioactive compounds. Among these is **cis-melilotoside** (cis-coumaric acid-2-O-β-D-glucopyranoside), a precursor to coumarin, which is formed upon enzymatic hydrolysis and cyclization when the plant tissue is damaged. Coumarin and its derivatives exhibit a range of pharmacological activities. This document provides a detailed protocol for the extraction and purification of **cis-melilotoside** from the seeds of Melilotus officinalis.

Data Presentation

The following table summarizes the quantitative data from a representative study on the extraction of compounds from Melilotus officinalis seeds.



Extraction/Fra ctionation Step	Starting Material (g)	Yield (mg)	Yield (%)	Reference
Methanol Extraction	Not specified	-	-	[1]
Acetone- insoluble fraction from MeOH extract	2000	125	6.25	[1]
Purified cis- melilotoside from acetone- insoluble fraction	50	12	24.0	[1]
Ethyl acetate fraction from MeOH extract	2000	650	32.5	[1]
Purified Coumarin from ethyl acetate fraction	55	15.8	28.7	[1]

Experimental Protocols

This section details the methodology for the extraction and purification of **cis-melilotoside** from Melilotus officinalis seeds, based on established laboratory procedures[1][2].

Materials and Reagents

- Plant Material: Dried seeds of Melilotus officinalis.
- Solvents:
 - o Methanol (MeOH), analytical grade
 - Acetone, analytical grade



- Chloroform (CHCl₃), analytical grade
- Stationary Phases for Chromatography:
 - Sephadex LH-20
- Equipment:
 - Grinder or mill
 - Soxhlet apparatus (or maceration equipment)
 - Rotary evaporator
 - Glass chromatography columns
 - Fraction collector
 - Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
 - NMR spectrometer
 - UV-Vis spectrophotometer
 - FTIR spectrometer
 - Melting point apparatus

Extraction of Crude Methanol Extract

- Sample Preparation: Grind the dried seeds of Melilotus officinalis into a fine powder.
- Maceration:
 - Soak the powdered seeds in methanol at room temperature for 72 hours.
 - Filter the extract using Whatman No. 1 filter paper.



 Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Isolation of cis-Melilotoside

Two primary purification pathways can be followed from the crude methanol extract.

Pathway 1: Acetone Fractionation followed by Column Chromatography[1][2]

- Acetone Fractionation:
 - Dissolve 2 grams of the crude methanol extract in 100 mL of acetone.
 - Filter the solution to separate the acetone-soluble and acetone-insoluble fractions.
 - Collect the acetone-insoluble material (precipitate) and dry it. This fraction is enriched with more polar compounds, including cis-melilotoside.
- Sephadex LH-20 Column Chromatography:
 - Prepare a column with Sephadex LH-20 as the stationary phase.
 - Equilibrate the column with the mobile phase, a 2:1 mixture of chloroform and methanol (CHCl₃:MeOH).
 - Dissolve 50 mg of the acetone-insoluble fraction in a minimal amount of the mobile phase.
 - Load the sample onto the column.
 - Elute the column with the CHCl₃:MeOH (2:1) mixture, collecting fractions.
 - Monitor the fractions using TLC.
 - Combine the fractions containing the pure compound.
 - Evaporate the solvent to yield purified cis-melilotoside as white crystals.

Pathway 2: Liquid-Liquid Extraction followed by Preparative TLC[1]



- Liquid-Liquid Extraction:
 - Dissolve 2 grams of the crude methanol extract in 200 mL of a 1:1 methanol-water (MeOH:H₂O) solution.
 - Extract this solution with 300 mL of ethyl acetate in a separatory funnel.
 - Separate the layers. The aqueous layer will contain the more polar cis-melilotoside.
 (Note: The reference indicates purification of other compounds from the ethyl acetate layer; for cis-melilotoside, the aqueous fraction should be processed further, though this specific pathway for its isolation is less detailed in the source).

Characterization of cis-Melilotoside

The identity and purity of the isolated compound can be confirmed by various spectroscopic methods[1][2].

- Melting Point: The melting point should be determined and compared with the literature value (126-127 °C).[1][2]
- UV-Vis Spectroscopy: In methanol, cis-melilotoside exhibits a maximum absorption (λmax) at 261 nm.[1]
- FTIR Spectroscopy: The IR spectrum (KBr) should show characteristic absorption bands at approximately 3391 (O-H), 2926 (C-H), 1691 (C=O), and 1636 (C=C) cm⁻¹.[1]
- NMR Spectroscopy: ¹H and ¹³C NMR data should be acquired and compared with published data for **cis-melilotoside**. The anomeric proton of the β-glucose moiety typically appears as a doublet around δ 5.05 with a coupling constant (J) of approximately 7.2 Hz.[1]

Visualizations Experimental Workflow Diagram



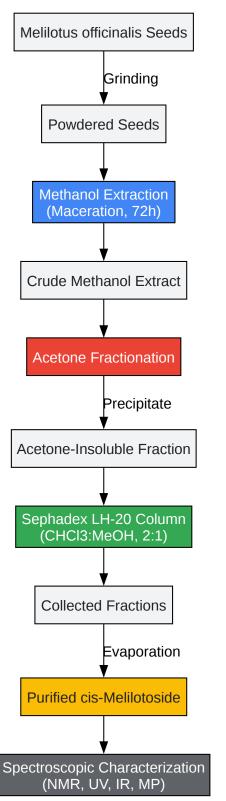


Figure 1. Workflow for cis-Melilotoside Extraction

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
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